N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-16(18-12-5-7-13(8-6-12)20(23)24)11-19-14-3-1-2-4-15(14)25-10-9-17(19)22/h1-8H,9-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJOWDLGJTKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves the following steps:
Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl ring, followed by coupling with the benzothiazepine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) can be used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the potential of N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported effective inhibition of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a lead compound for developing new antibiotics.
Neurological Disorders
Emerging evidence suggests that this compound may have neuroprotective effects. It is believed to modulate neurotransmitter systems and offer protection against excitotoxicity.
- Research Findings : In animal models of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could make it beneficial for treating conditions such as arthritis or inflammatory bowel disease.
- Clinical Implications : Preliminary studies indicate that it may reduce inflammation markers in animal models, paving the way for further clinical trials.
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial pathways | Effective against various cancer cell lines |
| Antimicrobial | Inhibits growth of bacteria | Active against Staphylococcus aureus and E. coli |
| Neurological Disorders | Modulates neurotransmitter systems | Reduces neuronal loss in animal models |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Decreases inflammation markers in preclinical studies |
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide would depend on its specific biological target. Generally, benzothiazepines can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The nitrophenyl group may enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Key Analogs:
Structural Insights:
- Electron Effects: The 4-nitrophenyl group in the target compound contrasts with the 4-methoxyphenyl group in C714-0194 and diltiazem impurities.
- Core Modifications: The absence of a 2-phenyl substituent (unlike C714-0194) simplifies the benzothiazepinone core, which may reduce steric hindrance in molecular interactions .
Tautomerism and Reactivity
The target compound shares synthetic pathways with tautomeric analogs like 3d-I and 3d-A, which exist in equilibrium as thiazolidinone-thiazole tautomers . This dynamic behavior could influence its stability and reactivity in biological systems.
Comparison with Diltiazem and Impurities
- Diltiazem: Features a dimethylaminoethyl side chain critical for calcium channel binding. The target compound lacks this moiety, likely eliminating calcium antagonist activity .
- Impurity B: Shares the 4-methoxyphenyl and benzothiazepinone core but differs in the acetate group’s position, highlighting the sensitivity of pharmacological profiles to minor structural changes .
Biological Activity
N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 433.5 g/mol
- CAS Number : 847486-12-8
Research indicates that the compound exhibits various biological activities, primarily through the inhibition of specific enzymes and interactions with cellular pathways. The nitrophenyl group is known to enhance the lipophilicity and bioactivity of the molecule, allowing it to interact effectively with target sites in biological systems.
- Enzyme Inhibition : Studies have shown that derivatives of compounds similar to this compound can inhibit liver microsomal enzymes involved in drug metabolism. For instance, related compounds have shown inhibitory potency ranging from 4% to 80% against rat liver microsomal retinoic acid metabolizing enzymes .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Similar benzothiazepine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of similar benzothiazepine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer activity. -
Metabolic Studies :
Another research effort focused on the metabolism of related compounds in vivo. The findings suggested that compounds with a nitrophenyl moiety exhibited altered pharmacokinetics, influencing their therapeutic efficacy and safety profiles.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core Formation | Ethanol, reflux, 12 h | 68 | 92 | |
| Acetamide Coupling | DMF, 70°C, 6 h | 72 | 95 |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
Structural confirmation relies on a combination of analytical methods:
Q. Table 2: Analytical Techniques and Key Peaks
| Technique | Target Signal | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.2 (d, 2H, Ar-H) | Nitrophenyl group | |
| LC-MS | m/z 425.4 | Molecular ion |
How can researchers resolve contradictions in reported biological activities of this compound?
Level: Advanced
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from structural analogs and assay variability. Strategies include:
- Structural-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding .
- Standardized Assays: Use consistent in vitro models (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial testing) .
- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) to enable cross-study comparisons .
Note: Limited research on the exact compound necessitates extrapolation from structurally related benzothiazepine derivatives .
What are the common side reactions observed during synthesis, and how can they be minimized?
Level: Advanced
Answer:
- Side Reactions:
- Oxidation of Nitrophenyl Group: Forms nitroso byproducts under prolonged heating .
- Racemization: Occurs during cyclization, leading to diastereomeric impurities .
- Mitigation Strategies:
What in vitro assays are recommended for evaluating the compound's pharmacological potential?
Level: Basic
Answer:
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive bacteria .
- Anticancer: MTT assay on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) or tyrosine kinases to assess mechanism .
Methodological Tip: Include a positive control (e.g., cisplatin for cytotoxicity) and triplicate replicates for statistical validity .
How do structural modifications influence the compound's reactivity and bioactivity?
Level: Advanced
Answer:
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl moiety enhances electrophilicity, improving interactions with nucleophilic residues in enzymes .
- Benzothiazepine Core Modifications:
- Methoxy Substituents: Increase solubility but may reduce binding affinity due to steric hindrance .
- Trifluoromethyl Groups: Improve metabolic stability and target selectivity .
Q. Table 3: Impact of Substituents on Bioactivity
| Substituent | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Nitrophenyl | 12.5 (Anticancer) | |
| 4-Methoxyphenyl | 28.7 (Anticancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
